

# Application of JNJ-42153605 in Neuroscience Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	JNJ-42153605	
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For Researchers, Scientists, and Drug Development Professionals

### Introduction

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2][3] As a PAM, JNJ-42153605 does not activate the mGlu2 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[4] [5] The mGlu2 receptor, a G-protein coupled receptor, is a key target in neuroscience research due to its role in modulating glutamatergic transmission and its potential as a therapeutic target for psychiatric disorders such as schizophrenia and anxiety.[6][7] This document provides detailed application notes and experimental protocols for the use of JNJ-42153605 in preclinical neuroscience research, focusing on its demonstrated effects in animal models of psychosis and sleep architecture.

## Mechanism of Action: mGlu2 Receptor Positive Allosteric Modulation

**JNJ-42153605** binds to an allosteric site on the mGlu2 receptor, which is distinct from the orthosteric binding site where glutamate binds.[4] This binding induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.[5][8] The mGlu2 receptor is coupled to the Gαi/o protein. Upon activation by glutamate, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By potentiating the action of glutamate, **JNJ-42153605** enhances this



downstream signaling cascade, resulting in a reduction of neurotransmitter release at the presynaptic terminal.



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Figure 1: Signaling pathway of JNJ-42153605 as an mGlu2 PAM.

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo quantitative data for **JNJ-42153605**.

Table 1: In Vitro Activity of JNJ-42153605

Parameter	Value	Cell Line	Assay	Reference
EC50	17 nM	CHO cells expressing human mGlu2 receptor	Not Specified	[1][3]
Selectivity	No agonist or antagonist activity at other mGlu receptor subtypes up to 30 µM	Not Specified	Not Specified	[1]

Table 2: In Vivo Efficacy of JNJ-42153605



Animal Model	Species	Dose	Route of Administrat ion	Effect	Reference
Sleep-Wake EEG	Rat	3 mg/kg	Oral (p.o.)	Inhibition of REM sleep	[2]
Phencyclidine (PCP)- induced Hyperlocomot ion	Mouse	ED <sub>50</sub> = 5.4 mg/kg	Subcutaneou s (s.c.)	Reversal of hyperlocomot ion	[1]

Table 3: Pharmacokinetic Properties of JNJ-42153605

Species	Parameter	Value
Rat	Clearance	35 mL/min/kg
Dog	Clearance	29 mL/min/kg
Not Specified	Absorption	Rapid from gastrointestinal tract
Not Specified	Tmax	0.5 h
Not Specified	Permeability	High, no P-glycoprotein efflux

## **Experimental Protocols**

Detailed methodologies for key in vivo experiments are provided below.

## Rat Sleep-Wake Electroencephalogram (EEG) Analysis

This protocol is designed to assess the effects of **JNJ-42153605** on sleep architecture in rats.

#### Materials:

Male Sprague-Dawley rats (250-300g)



- JNJ-42153605
- Vehicle for JNJ-42153605
- General anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
- Stereotaxic apparatus
- EEG and EMG electrodes
- Dental cement and skull screws
- · EEG recording system and software
- Sound-attenuated and environmentally controlled recording chambers

#### Procedure:

- Animal Acclimation and Housing:
  - House rats individually in a temperature and humidity-controlled room with a 12-hour light/dark cycle.[9]
  - Allow at least one week for acclimation before any procedures.
  - Provide ad libitum access to food and water.[9]
- Surgical Implantation of Electrodes:
  - Anesthetize the rat using an appropriate anesthetic regimen.
  - Secure the rat in a stereotaxic apparatus.
  - Implant EEG electrodes (stainless-steel screws) into the skull over the cortex.
  - Implant EMG electrodes into the neck musculature to record muscle tone.
  - Secure the electrode assembly to the skull using dental cement.

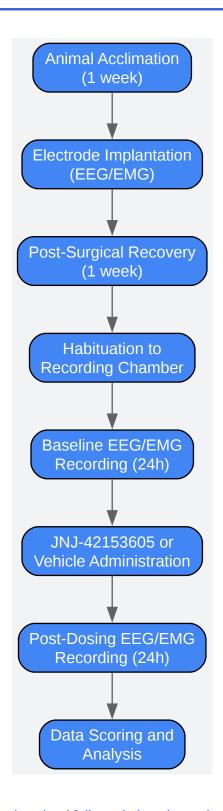


- Allow a recovery period of at least one week post-surgery.
- · Habituation and Baseline Recording:
  - Habituate the rats to the recording chambers and tethered cables for several days.
  - Perform baseline EEG/EMG recordings for at least 24 hours to establish normal sleepwake patterns.[9]
- · Drug Administration and Recording:
  - Prepare JNJ-42153605 in a suitable vehicle.
  - Administer JNJ-42153605 (e.g., 3 mg/kg, p.o.) or vehicle at a consistent time point (e.g., at the beginning of the light cycle).
  - Immediately after administration, return the rat to the recording chamber and commence EEG/EMG recording for a predetermined period (e.g., 24 hours).

#### Data Analysis:

- Score the EEG/EMG recordings in epochs (e.g., 10-30 seconds) to identify stages of wakefulness, non-REM (NREM) sleep, and REM sleep based on standard criteria (e.g., EEG amplitude and frequency, EMG activity).[10]
- Quantify parameters such as total time spent in each sleep stage, sleep latency, and the number and duration of sleep/wake episodes.
- Perform spectral analysis of the EEG signal to assess changes in power in different frequency bands (e.g., delta, theta, alpha, beta).





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Figure 2: Experimental workflow for rat sleep-wake EEG analysis.

## Phencyclidine (PCP)-Induced Hyperlocomotion in Mice



This protocol is used to evaluate the potential antipsychotic-like activity of **JNJ-42153605** by assessing its ability to reverse hyperlocomotion induced by the NMDA receptor antagonist, phencyclidine (PCP).

#### Materials:

- Male mice (e.g., C57BL/6 or ICR strain)
- JNJ-42153605
- Phencyclidine (PCP)
- Saline (0.9% NaCl)
- Locomotor activity chambers equipped with automated infrared beam detection or video tracking systems.

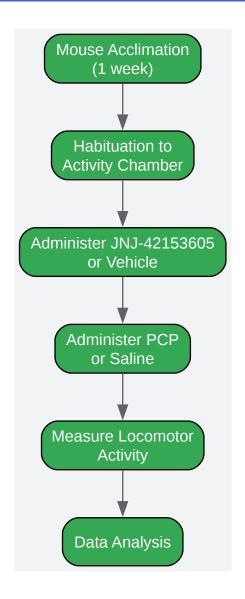
#### Procedure:

- · Animal Acclimation and Housing:
  - House mice in groups in a temperature and humidity-controlled room with a 12-hour light/dark cycle.
  - Allow at least one week for acclimation before the experiment.
  - Provide ad libitum access to food and water.
- · Habituation:
  - On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 30-60 minutes.
  - Place each mouse individually into a locomotor activity chamber and allow for a habituation period (e.g., 30-60 minutes) to establish a baseline level of activity.
- Drug Administration:



- Prepare JNJ-42153605 in a suitable vehicle and PCP in saline.
- Administer JNJ-42153605 (e.g., at various doses to determine an ED₅₀) or vehicle via the desired route (e.g., subcutaneous, s.c.).
- After a predetermined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3-10 mg/kg, s.c.) or saline.[11]
- · Locomotor Activity Measurement:
  - Immediately after PCP administration, place the mice back into the locomotor activity chambers.
  - Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).[12]
- Data Analysis:
  - Quantify the total locomotor activity for each mouse during the recording period.
  - Compare the locomotor activity of the different treatment groups (Vehicle + Saline, Vehicle + PCP, JNJ-42153605 + PCP) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
  - Calculate the ED<sub>50</sub> for **JNJ-42153605** in reversing PCP-induced hyperlocomotion.





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